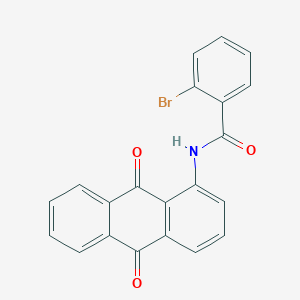![molecular formula C16H19F3N2O4 B11649684 2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11649684.png)
2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl group, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including nitration, reduction, and acylation.
The pyrazole ring can be synthesized separately through the reaction of hydrazine with an appropriate β-diketone. The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. This can include temperature control, pressure regulation, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]oxazole: This compound shares the dimethoxyphenyl group but has a different heterocyclic ring structure.
3,4-Dimethoxyphenylacetonitrile: This compound has a simpler structure with the dimethoxyphenyl group and a nitrile group.
Uniqueness
2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is unique due to the presence of the trifluoromethyl group and the pyrazole ring, which confer specific chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrazole ring contributes to its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C16H19F3N2O4 |
|---|---|
Molecular Weight |
360.33 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C16H19F3N2O4/c1-4-11-9-15(23,16(17,18)19)21(20-11)14(22)8-10-5-6-12(24-2)13(7-10)25-3/h5-7,23H,4,8-9H2,1-3H3 |
InChI Key |
MXMJTRXMVBBKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649620.png)
![(6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649621.png)
![(6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649630.png)
![4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11649631.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11649632.png)
![N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11649636.png)
![4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11649641.png)
![2,2,2-Trifluoro-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11649645.png)
![(5Z)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11649656.png)
![5-{[3-(dimethylamino)propyl]carbamoyl}-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11649659.png)
![4,5-bis(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11649662.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B11649668.png)
![3-(5-chloro-2-thienyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649675.png)

